molecular formula C12H10O4 B1678433 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid CAS No. 5285-18-7

5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid

Cat. No.: B1678433
CAS No.: 5285-18-7
M. Wt: 218.20 g/mol
InChI Key: RHBGITBPARBDPH-ZPUQHVIOSA-N
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Description

5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid: is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol This compound is characterized by the presence of a benzodioxole ring attached to a penta-2,4-dienoic acid moiety

Biochemical Analysis

Biochemical Properties

Piperonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of Piperonic acid is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . Piperonic acid can inhibit these enzymes, affecting the metabolic pathways of other substances. Additionally, Piperonic acid has been shown to interact with proteins involved in oxidative stress responses, such as glutathione S-transferase, enhancing its antioxidant properties .

Cellular Effects

Piperonic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . Piperonic acid can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For example, it has been shown to downregulate pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby reducing inflammation . Additionally, Piperonic acid can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation .

Molecular Mechanism

The molecular mechanism of Piperonic acid involves several key interactions at the molecular level. Piperonic acid can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . It can also inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For instance, Piperonic acid has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis . Furthermore, Piperonic acid can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperonic acid can change over time due to its stability and degradation properties. Piperonic acid is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or acidic environments . Over time, the degradation products of Piperonic acid can accumulate, potentially altering its biological activity. Long-term studies have shown that Piperonic acid can have sustained effects on cellular function, such as prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of Piperonic acid vary with different dosages in animal models. At low doses, Piperonic acid has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, Piperonic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is important to carefully monitor the dosage of Piperonic acid in animal studies to avoid adverse effects .

Metabolic Pathways

Piperonic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be conjugated with glucuronic acid or sulfate for excretion . Piperonic acid can also influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, it can inhibit the activity of certain cytochrome P450 isoforms, leading to altered levels of other metabolites .

Transport and Distribution

Within cells and tissues, Piperonic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, Piperonic acid can bind to intracellular proteins, influencing its localization and accumulation. For instance, it has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of Piperonic acid is crucial for its activity and function. Piperonic acid can be directed to specific cellular compartments through targeting signals or post-translational modifications . It has been observed to localize in the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with various biomolecules and influence cellular processes . The localization of Piperonic acid in these compartments is essential for its role in modulating gene expression, enzyme activity, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,3-benzodioxole with penta-2,4-dienoic acid derivatives . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced saturated derivatives, and various substituted benzodioxole compounds .

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid has several scientific research applications, including:

Properties

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBGITBPARBDPH-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016979
Record name Piperic acid
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-72-1, 5285-18-7
Record name Piperic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-72-1
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Record name Piperic acid (E,E)-form
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Record name Piperic acid
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Record name Piperic acid
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Record name 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid
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Synthesis routes and methods

Procedure details

To a solution of 6.8 g (27.6 mmol) of the ester compound prepared above in methanol (20 ml) was added in an argon atmosphere a solution of 11.0 g (275 mmol) of sodium hydroxide in water - methanol (1 : 6, 280 ml). The mixture was reacted at room temperature for 4.5 hours. Water was added to the reaction solution, followed by adjustment of the pH with 6N-hydrochloric acid to 3. Crystals then precipitated were isolated by filtration. There was obtained 5.478 g (25.1 mmol) of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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